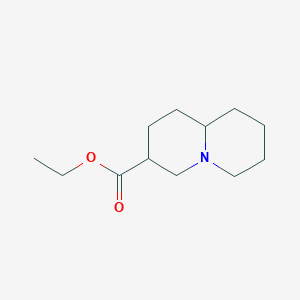

Ethyl octahydro-2H-quinolizine-3-carboxylate

Description

BenchChem offers high-quality Ethyl octahydro-2H-quinolizine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl octahydro-2H-quinolizine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZXKPBSHGFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2CCCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256561 | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76211-05-7 | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76211-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl octahydro-2H-quinolizine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl octahydro-2H-quinolizine-3-carboxylate is a saturated heterocyclic ester with a quinolizidine core. This bicyclic scaffold is a common motif in a variety of alkaloids with interesting biological activities, making its derivatives, such as the title compound, valuable subjects of study in medicinal chemistry and drug discovery. A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and for interpreting its biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl octahydro-2H-quinolizine-3-carboxylate, alongside detailed, field-proven experimental protocols for their determination.

Introduction and Chemical Identity

Ethyl octahydro-2H-quinolizine-3-carboxylate, with the CAS number 76211-05-7, is a derivative of the quinolizidine alkaloid family. Its structure features a saturated bicyclic system with a nitrogen atom at the bridgehead, and an ethyl ester functional group at the 3-position. The presence of the tertiary amine and the ester group dictates many of its chemical and physical characteristics.

Molecular Structure:

Caption: 2D structure of Ethyl octahydro-2H-quinolizine-3-carboxylate.

Physicochemical Properties: A Tabulated Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₂ | ChemScene[1] |

| Molecular Weight | 211.30 g/mol | PubChem[2], ChemScene[1] |

| CAS Number | 76211-05-7 | PubChem[2], ChemScene[1] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from chemical structure |

| pKa | Estimated to be in the range of 8-10 for the protonated amine. | Inferred from similar quinolizidine alkaloids |

| LogP (octanol-water) | 1.814 (Computed) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Purification

A common synthetic route to quinolizidine derivatives involves the cyclization of appropriate piperidine precursors. While a specific, detailed synthesis for Ethyl octahydro-2H-quinolizine-3-carboxylate is not widely published, a plausible approach would involve a multi-step synthesis starting from commercially available materials.

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic approach for Ethyl octahydro-2H-quinolizine-3-carboxylate.

Purification: Purification of the final product would typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system. The purity of the final compound should be assessed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Ethyl octahydro-2H-quinolizine-3-carboxylate.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[4]

-

Heating: The sample is heated at a controlled rate, typically 1-2°C per minute, especially near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[4]

Caption: Workflow for melting point determination.

Boiling Point Determination (Microscale Method)

Rationale: For liquid compounds, the boiling point is a key physical constant. A microscale method is suitable when only a small amount of the substance is available.

Protocol:

-

Sample Preparation: A few drops of the liquid are placed in a small test tube or a melting point capillary tube.[5][6] A smaller, sealed capillary tube is inverted and placed inside the larger tube to serve as a boiling chip.[5]

-

Apparatus Setup: The tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).[6]

-

Heating: The apparatus is heated gradually.[6]

-

Observation: Bubbles will emerge from the inverted capillary as the liquid heats up. The boiling point is the temperature at which a steady stream of bubbles emerges and, upon cooling, the liquid just begins to be drawn back into the small capillary.[5][7]

Solubility Determination (Shake-Flask Method)

Rationale: Understanding the solubility of a compound in various solvents is crucial for its handling, purification, and formulation. The shake-flask method is a reliable technique for determining thermodynamic solubility.[2][8]

Protocol:

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.[9][10]

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[2][8]

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

Caption: Workflow for solubility determination by the shake-flask method.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value is essential for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.[11][12][13]

Protocol:

-

Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture).[11][12]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[11][12][13]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[14]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ethyl octahydro-2H-quinolizine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the quinolizidine ring and the ethyl group. The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to appear in the downfield region (around 170-175 ppm). The carbons of the quinolizidine ring will resonate in the aliphatic region.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[16][17]

-

Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.[15]

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl octahydro-2H-quinolizine-3-carboxylate is expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1730-1750 cm⁻¹ is anticipated for the C=O stretching of the saturated ester.[18][19] The C-O stretching of the ester will likely appear as two bands in the 1300-1000 cm⁻¹ region.[19] The C-H stretching vibrations of the aliphatic rings will be observed around 2850-3000 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar to form a fine, homogeneous mixture.[20][21][22]

-

Pellet Formation: Place the mixture in a die and press it under high pressure to form a transparent or translucent pellet.[20][23]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[24]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For Ethyl octahydro-2H-quinolizine-3-carboxylate, the molecular ion peak (M⁺) is expected at m/z = 211. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃) and fragmentation of the quinolizidine ring.[1][25][26]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.[27]

-

Injection: Inject the sample solution into the GC-MS instrument.[28]

-

Separation and Ionization: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (e.g., by electron impact).[29][30]

-

Detection and Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected to generate a mass spectrum.[29]

Safety and Handling

Based on available safety data for similar compounds, Ethyl octahydro-2H-quinolizine-3-carboxylate should be handled with care. It is classified as a substance that can cause skin and eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Ethyl octahydro-2H-quinolizine-3-carboxylate. While a complete set of experimentally determined data is not yet available, the provided computed values and established protocols offer a solid foundation for researchers and scientists working with this compound. The experimental methodologies detailed herein are robust and widely accepted in the field, enabling the user to generate high-quality data for a comprehensive physicochemical profile. A thorough understanding and application of this information will be invaluable for the successful synthesis, characterization, and development of this and related quinolizidine derivatives.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Chemconnections. Boiling Point Determination. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Wyrzykiewicz, E., & Boczoń, W. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of mass spectrometry, 35(11), 1271–1277. [Link]

-

Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Journal of Chemical Education, 62(12), 1114. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

-

Chemtips. How to Determine Boiling Points on the Microscale. (2013-07-22). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). [Link]

-

Legg, M. J., & Phillips, D. L. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education, 95(7), 1227-1229. [Link]

-

Chymist.com. Micro Boiling Point Determination. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

-

Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Wińska, K., Mączka, W., Łyczko, M., Grabarczyk, M., Czubaszek, A., & Anioł, M. (2019). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS omega, 4(21), 18887–18903. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018-09-28). [Link]

-

Orfi, L., & Takács-Novák, K. (2013). Development of Methods for the Determination of pKa Values. Scientia pharmaceutica, 81(3), 503–533. [Link]

-

Billo, E. J. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 79(5), 629. [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

-

Chemistry LibreTexts. Gas Chromatography - Mass Spectrometry. [Link]

-

University of California, Los Angeles. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. [Link]

-

AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. (2022-05-10). [Link]

-

ResearchGate. Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) 1.0 Purpose. (2013-02-01). [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Jasiewicz, B., & Wyrzykiewicz, E. (2011). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. International journal of analytical chemistry, 2011, 652589. [Link]

-

Wińska, K., Mączka, W., Łyczko, M., Grabarczyk, M., Czubaszek, A., & Anioł, M. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27885–27901. [Link]

-

University of California, Berkeley. Sample preparation for FT-IR. [Link]

-

YouTube. KBr Pellet Preparation for FTIR Analysis. (2020-11-27). [Link]

-

National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

-

University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link]

-

Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

-

de Graaf, R. A., & Klomp, D. W. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in biomedicine, 24(8), 919–933. [Link]

-

National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018-07-01). [Link]

-

ResearchGate. Figure 5. FT-IR spectrum of the ethyl.... [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link])

Sources

- 1. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. chymist.com [chymist.com]

- 7. chemconnections.org [chemconnections.org]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 21. shimadzu.com [shimadzu.com]

- 22. eng.uc.edu [eng.uc.edu]

- 23. azom.com [azom.com]

- 24. youtube.com [youtube.com]

- 25. Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. diverdi.colostate.edu [diverdi.colostate.edu]

- 28. etamu.edu [etamu.edu]

- 29. tsapps.nist.gov [tsapps.nist.gov]

- 30. Mass spectrometry - Wikipedia [en.wikipedia.org]

Topic: Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS Number: 76211-05-7)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Ethyl octahydro-2H-quinolizine-3-carboxylate, CAS number 76211-05-7. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical and physical properties, outlining a plausible synthetic pathway with mechanistic insights, and describing robust analytical methods for its characterization. While specific biological data for this molecule is sparse, this guide contextualizes its potential by exploring the well-documented bioactivities of the broader quinolizidine alkaloid class. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Quinolizidine Alkaloid Scaffold

Quinolizidine alkaloids (QAs) are a significant class of nitrogen-containing heterocyclic compounds defined by the 1-azabicyclo[4.4.0]decane core structure.[1] These specialized metabolites, biosynthesized from L-lysine, are found in various plant and animal species, including frogs and sponges.[1][2] The quinolizidine family is structurally diverse, encompassing fused heterocycles like matrine and bridged systems such as sparteine and lupanine.[2][3]

The rigid, bicyclic nature of the quinolizidine scaffold provides a three-dimensional framework that is of great interest in medicinal chemistry. Compounds containing this moiety have demonstrated a vast array of pharmacological effects.[1] Documented biological activities include anticancer, anti-inflammatory, antiviral, antibacterial, anti-arrhythmic, and antifibrotic properties.[1][3] This broad spectrum of activity makes the quinolizidine skeleton a privileged scaffold in drug discovery, and synthetic derivatives like Ethyl octahydro-2H-quinolizine-3-carboxylate represent key starting points for developing novel therapeutic agents.[2]

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application in research. Ethyl octahydro-2H-quinolizine-3-carboxylate is identified by the CAS number 76211-05-7.[4][5] Its key chemical and physical properties, derived from computational models and supplier data, are summarized below.

Table 1: Chemical and Physical Properties of Ethyl octahydro-2H-quinolizine-3-carboxylate

| Property | Value | Source |

| CAS Number | 76211-05-7 | [4][5][6][7][8] |

| Molecular Formula | C₁₂H₂₁NO₂ | [4][5][6] |

| Molecular Weight | 211.30 g/mol | [4][5] |

| IUPAC Name | ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate | [4] |

| Synonyms | 3-Ethoxycarbonylquinolizidine, Octahydro-2H-quinolizine-3-carboxylic acid ethyl ester | [4][5] |

| Canonical SMILES | CCOC(=O)C1CCC2CCCCN2C1 | [4][5] |

| InChIKey | ICWZXKPBSHGFEO-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [5] |

| logP (Computed) | 1.814 - 1.9 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 2 | [5] |

| Purity | ≥97% (Typical from commercial suppliers) | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this exact molecule are not prevalent, a logical and robust synthetic strategy can be designed based on fundamental principles of organic chemistry, particularly for constructing bicyclic nitrogen heterocycles. The following proposed pathway relies on a key intramolecular cyclization reaction.

Retrosynthetic Analysis

The causality behind our synthetic design begins with a retrosynthetic analysis. The target molecule, an ester-substituted quinolizidine, can be disconnected via a reduction and decarboxylation sequence from a bicyclic β-keto ester. This intermediate is a classic product of an intramolecular Dieckmann condensation. The precursor for this cyclization would be a linear piperidine derivative bearing two ester functionalities at appropriate positions, which can be assembled from commercially available starting materials like 2-piperidineethanol and an appropriate acrylate derivative.

Caption: Retrosynthetic pathway for Ethyl octahydro-2H-quinolizine-3-carboxylate.

Experimental Protocol: A Step-by-Step Workflow

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the viability of the subsequent step.

Step 1: Michael Addition to form Diester Precursor

-

Rationale: This step constructs the linear carbon-nitrogen backbone required for cyclization. The secondary amine of the piperidine ring acts as a nucleophile in a conjugate addition to the electron-deficient alkene of ethyl acrylate.

-

In a round-bottom flask, dissolve 2-piperidineethanol (1.0 eq) in ethanol (5 mL per mmol).

-

Add ethyl acrylate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 12-18 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude diester precursor. This intermediate is often sufficiently pure for the next step.

Step 2: Intramolecular Dieckmann Condensation

-

Rationale: This is the key ring-forming step. A strong base (sodium ethoxide) deprotonates the α-carbon of one ester group, creating a nucleophilic enolate that attacks the carbonyl of the other ester group, forming the second six-membered ring.

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve the crude diester from Step 1 in anhydrous toluene (10 mL per mmol).

-

Add sodium ethoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The formation of a solid precipitate is often observed.

-

Monitor the formation of the β-keto ester intermediate by TLC.

-

Cool the mixture to 0°C and cautiously quench by adding a saturated aqueous solution of ammonium chloride until the mixture is acidic.

-

Perform a liquid-liquid extraction with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 3: Hydrolysis, Decarboxylation, and Reduction

-

Rationale: The β-keto ester is unstable and is typically converted to the final stable product. Acidic hydrolysis cleaves the ester, and the resulting β-keto acid readily loses CO₂ upon heating (decarboxylation). The resulting enamine/iminium intermediate is then reduced to the fully saturated quinolizidine ring system.

-

To the crude bicyclic β-keto ester from Step 2, add 6M hydrochloric acid.

-

Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis and decarboxylation.

-

Cool the reaction to room temperature and basify with a strong base (e.g., 10M NaOH) to pH > 12.

-

Extract the aqueous layer with dichloromethane (3x volumes). Dry the combined organic layers and concentrate to yield the crude unsaturated quinolizine intermediate.

-

Dissolve the crude intermediate in methanol and add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude final product.

Step 4: Purification

-

Rationale: Final purification is essential to meet the standards required for research applications (typically ≥97%).

-

Purify the crude product from Step 3 using flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes, containing 1% triethylamine to prevent peak tailing of the basic amine product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl octahydro-2H-quinolizine-3-carboxylate as a purified oil or solid.

Caption: Proposed synthetic workflow for Ethyl octahydro-2H-quinolizine-3-carboxylate.

Analytical Characterization

To validate the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results are outlined below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should feature a characteristic triplet (at ~1.2 ppm, 3H) and quartet (at ~4.1 ppm, 2H) for the ethyl ester group. The remainder of the spectrum will consist of a series of complex, overlapping multiplets between ~1.0-3.5 ppm, corresponding to the 16 protons on the saturated bicyclic ring system.

-

¹³C NMR: Key signals are expected around 173 ppm (ester carbonyl), 60 ppm (-OC H₂CH₃), and 14 ppm (-OCH₂C H₃). Multiple signals in the 20-60 ppm range will correspond to the nine distinct carbons of the quinolizidine core.

-

-

Infrared (IR) Spectroscopy: A prominent, strong absorption band should be observed in the range of 1730-1740 cm⁻¹, which is characteristic of the C=O stretch of a saturated aliphatic ester. Aliphatic C-H stretching vibrations will be visible in the 2850-2950 cm⁻¹ region.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value of approximately 212.3. The exact mass measurement should align with the calculated exact mass of 211.1572 g/mol .[4]

-

Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) using a C18 column can be used to assess purity, which should be ≥97% for most research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable and will provide both purity data and mass confirmation.

Potential Applications and Future Directions

Given the extensive biological activities reported for the quinolizidine alkaloid class, Ethyl octahydro-2H-quinolizine-3-carboxylate is best viewed as a versatile chemical scaffold for drug discovery programs.[1][2] The ester functionality serves as a convenient chemical handle for further modification.

-

Scaffold for Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. These new analogues can be screened for a variety of biological targets.

-

Probing Pharmacological Space: The parent scaffold is known to be associated with anticancer, anti-inflammatory, and antiviral activities.[1][3] Systematic modification of the core structure of Ethyl octahydro-2H-quinolizine-3-carboxylate could lead to the discovery of novel agents with enhanced potency or selectivity in these therapeutic areas.[9][10]

-

Agrochemical Research: Many alkaloids exhibit insecticidal properties.[2][10] Derivatives of this compound could be explored for applications in agriculture as novel pesticides or herbicides.

Future work should focus on the stereoselective synthesis of the different isomers of this compound, as stereochemistry often plays a critical role in biological activity. A comprehensive screening of a library derived from this scaffold against various cell lines and enzyme targets is a logical next step to unlock its therapeutic potential.

References

- The biological activities of quinolizidine alkaloids. PubMed.

- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega.

- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity.

- Ethyl octahydro-2H-quinolizine-3-carboxylate.

- Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central.

- Ethyl octahydro-2H-quinolizine-3-carboxyl

- Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.

- Ethyl octahydro-2H-quinolizine-3-carboxyl

- 76211-05-7 | Ethyl octahydro-2H-quinolizine-3-carboxyl

- 76211-05-7 | Ethyl octahydro-2H-quinolizine-3-carboxyl

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl octahydro-2H-quinolizine-3-carboxylate | C12H21NO2 | CID 12519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. doronscientific.com [doronscientific.com]

- 7. 76211-05-7 | Ethyl octahydro-2H-quinolizine-3-carboxylate - AiFChem [aifchem.com]

- 8. 76211-05-7 | MFCD09952445 | Ethyl octahydro-2H-quinolizine-3-carboxylate [aaronchem.com]

- 9. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis of quinolizidine alkaloids

An In-Depth Technical Guide to the Biosynthesis of Quinolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine alkaloids (QAs) represent a large and structurally diverse class of plant-derived secondary metabolites, predominantly found within the Leguminosae family. Renowned for their critical role in chemical ecology as defense compounds against herbivores, these molecules also exhibit a wide spectrum of pharmacological activities, including cytotoxic, antiarrhythmic, and antiviral properties, making them compelling targets for drug discovery and development.[1][2][3] This technical guide provides a comprehensive exploration of the QA biosynthetic pathway, from its primary metabolic precursor, L-lysine, to the formation of complex tetracyclic structures and their subsequent modifications. We will dissect the key enzymatic steps, discuss the subcellular localization and regulation of the pathway, and present a detailed experimental protocol for assaying the activity of lysine decarboxylase, the pivotal entry-point enzyme. This document is intended to serve as a foundational resource for researchers aiming to understand, investigate, and potentially engineer the biosynthesis of these valuable natural products.

Introduction: The World of Quinolizidine Alkaloids

Quinolizidine alkaloids are defined by their characteristic 1-azabicyclo[4.4.0]decane heterocyclic ring system.[3] This core structure is assembled from units derived from the amino acid L-lysine.[4] Found extensively in genera such as Lupinus (lupins), Sophora, Genista, and Baptisia, QAs are often referred to as "lupin alkaloids".[4][5] In nature, they function as potent chemical defenses against a wide array of herbivores and pathogens.[6][7][8] This protective role is a direct consequence of their toxicity and bitter taste.[9]

From a pharmacological standpoint, the interest in QAs is significant. Various members of this class have demonstrated promising biological activities, including:

The structural diversity, with over 397 identified QAs, arises from variations in the core skeleton and extensive tailoring reactions, leading to distinct classes such as lupanine, sparteine, matrine, and lupinine types.[3][11] Understanding the biosynthetic machinery that generates this chemical diversity is paramount for harnessing their potential through synthetic biology and metabolic engineering approaches.

The Core Biosynthetic Pathway: From Amino Acid to Alkaloid

The is a fascinating metabolic journey that begins in the chloroplasts of green plant tissues.[12][13][14] The entire pathway is constructed from the foundational precursor, L-lysine.

Step 1: The Committed Step - Decarboxylation of L-Lysine

The pathway is initiated by the irreversible decarboxylation of L-lysine to yield the diamine cadaverine. This is the first committed and rate-limiting step in QA biosynthesis.[1][15][16]

-

Enzyme: Lysine Decarboxylase (LDC), specifically a Lysine/Ornithine Decarboxylase (L/ODC) in QA-producing plants.[1][16] This enzyme is a pyridoxal phosphate (PLP)-dependent enzyme.[4]

-

Reaction: L-lysine → Cadaverine + CO₂

-

Significance: The molecular characterization of LDC from Lupinus angustifolius was a landmark in understanding this pathway, confirming its critical role.[1][16] The evolution of LDC from the more ubiquitous ornithine decarboxylase (ODC) through an expansion of substrate preference is a key evolutionary event in legumes that produce QAs.[4]

Step 2: Oxidative Deamination and Spontaneous Cyclization

Cadaverine is subsequently converted into a key cyclic intermediate, Δ¹-piperideine.

-

Enzyme: This step is putatively catalyzed by a copper amine oxidase (CuAO).[6][17]

-

Reaction: The oxidative deamination of one of the primary amino groups of cadaverine produces 5-aminopentanal.[4][15]

-

Spontaneous Cyclization: 5-aminopentanal is unstable and spontaneously undergoes an intramolecular Schiff base formation to yield the cyclic imine, Δ¹-piperideine.[4][6][15]

Step 3: Assembly of the Tetracyclic Core

The formation of the characteristic tetracyclic QA skeleton, such as that of sparteine and lupanine, requires the condensation of three cadaverine-derived units. While this part of the pathway is less defined, tracer experiments using isotopically labeled cadaverine have confirmed that three intact C5 units are incorporated.[18] The prevailing hypothesis involves the dimerization of Δ¹-piperideine and subsequent reactions to form a bicyclic intermediate, which then reacts with a third Δ¹-piperideine unit.[4]

-

Key Intermediate: A tetracyclic di-iminium cation is proposed as a central intermediate before the final reductions and rearrangements occur.[4][6]

-

Enzyme: The enzyme 17-oxosparteine synthase, also localized to the chloroplast stroma, is believed to catalyze the final cyclization steps to form the initial tetracyclic product.[12][13]

Step 4: Tailoring Reactions and Chemical Diversification

The initial tetracyclic skeletons, primarily (-)-sparteine and (+)-lupanine, serve as scaffolds for a vast array of structural modifications.[4] These "tailoring" reactions are responsible for the chemodiversity observed across different plant species.

-

Key Reactions:

-

Oxygenation: Introduction of hydroxyl groups, often catalyzed by cytochrome P450 monooxygenases.

-

Dehydrogenation: Formation of double bonds.

-

Esterification: Acylation of hydroxyl groups, a common modification. For example, tigloyl-CoA transferases like HMT/HLT catalyze the formation of QA esters, which are often considered the final storage forms of the alkaloids.[15][19][20]

-

The interplay of these enzymatic steps creates the specific QA profile characteristic of each plant species.[4][5]

Localization, Transport, and Regulation

The production of QAs is a highly regulated and compartmentalized process.

-

Site of Synthesis: The primary site of QA biosynthesis is the chloroplasts within the green, aerial parts of the plant, such as leaves and stems.[12][14] This localization is logical, as the precursor L-lysine is also synthesized in the chloroplasts.[12]

-

Transport and Storage: Once synthesized, QAs are exported from the chloroplasts and loaded into the phloem for long-distance transport throughout the plant.[6][21] They are ultimately stored in the vacuoles of various tissues, with particularly high concentrations in epidermal cells and seeds, where they provide maximum protection against external threats.[6][21]

-

Regulation: QA biosynthesis is under strict developmental and environmental control. Synthesis rates increase during active growth stages, such as the formation of new leaves.[6] The process is also light-regulated, showing a circadian rhythm.[14][21]

Data Presentation: Key Enzymes in Quinolizidine Alkaloid Biosynthesis

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Cellular Localization |

| Lysine/Ornithine Decarboxylase | L/ODC | L-Lysine | Cadaverine | Chloroplast Stroma[1][12] |

| Copper Amine Oxidase (putative) | CuAO | Cadaverine | 5-Aminopentanal | Chloroplast Stroma[6][17] |

| 17-Oxosparteine Synthase | - | Cyclic Intermediates | 17-Oxosparteine | Chloroplast Stroma[12][13] |

| Tigloyl-CoA:Hydroxylupanine O-tigloyltransferase | HMT/HLT | (+)-13α-hydroxylupanine, Tigloyl-CoA | 13-O-tigloyloxylupanine | Mitochondria[15] |

Visualizations: Pathways and Workflows

Core Biosynthetic Pathway Diagram

Caption: Core biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Experimental Workflow: Lysine Decarboxylase (LDC) Enzyme Assay

Caption: Experimental workflow for a radiochemical LDC enzyme assay.

Experimental Protocol: Radiochemical Assay for Lysine Decarboxylase (LDC) Activity

This protocol describes a robust method for quantifying LDC activity in crude protein extracts from plant tissues, a critical experiment for studying QA biosynthesis. The method relies on the use of radiolabeled L-lysine and measures the formation of labeled cadaverine.

Principle

LDC catalyzes the conversion of L-[¹⁴C]-lysine to [¹⁴C]-cadaverine and unlabeled CO₂. The reaction is stopped, and the basic [¹⁴C]-cadaverine product is selectively extracted into an organic solvent phase, separating it from the unreacted acidic L-[¹⁴C]-lysine substrate, which remains in the aqueous phase. The radioactivity in the organic phase is then quantified by liquid scintillation counting and is directly proportional to the enzyme activity.

Materials and Reagents

-

Plant Tissue: Young, actively growing leaves from a QA-producing species (e.g., Lupinus sp.).

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM EDTA, 5 mM dithiothreitol (DTT), 1 mM pyridoxal 5'-phosphate (PLP), 10% (v/v) glycerol.

-

Substrate: L-[1-¹⁴C]-lysine (specific activity 50-60 mCi/mmol).

-

Reaction Buffer: 200 mM Tris-HCl (pH 8.5), 2 mM PLP.

-

Stop Solution: 2 M NaOH.

-

Extraction Solvent: Toluene.

-

Scintillation Cocktail: Ecoscint A or equivalent.

-

Bradford reagent for protein quantification.

Step-by-Step Methodology

-

Protein Extraction (Perform all steps at 4°C): a. Harvest ~1 g of fresh young leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 3 mL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed. d. Transfer the slurry to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice. f. Determine the protein concentration of the crude extract using the Bradford assay, with Bovine Serum Albumin (BSA) as a standard.

-

Enzyme Reaction: a. Set up 1.5 mL microcentrifuge tubes for each reaction (including controls). A typical reaction setup is as follows:

- 100 µL Reaction Buffer

- 20 µL L-[1-¹⁴C]-lysine (e.g., 0.1 µCi)

- 50-100 µg of crude protein extract (adjust volume with Extraction Buffer to 80 µL) b. Prepare Controls:

- No Enzyme Control: Replace enzyme extract with Extraction Buffer.

- Boiled Enzyme Control: Use an aliquot of the crude extract that has been boiled for 10 minutes and cooled. This validates that the observed activity is enzymatic. c. Initiate the reaction by adding the enzyme extract. Vortex briefly. d. Incubate the tubes in a water bath at 37°C for 60 minutes.

-

Reaction Termination and Product Extraction: a. Stop the reaction by adding 100 µL of 2 M NaOH to each tube. This alkalinizes the mixture, ensuring cadaverine is in its basic, uncharged form for extraction. b. Add 1 mL of toluene to each tube. c. Vortex vigorously for 1 minute to extract the [¹⁴C]-cadaverine into the organic phase. d. Centrifuge at 5,000 x g for 5 minutes to achieve clear phase separation.

-

Quantification: a. Carefully transfer 800 µL of the upper toluene phase to a scintillation vial. b. Add 5 mL of scintillation cocktail to the vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Subtract the average CPM from the control reactions from the CPM of the sample reactions to get the net CPM. b. Convert net CPM to disintegrations per minute (DPM) using the counter's efficiency (DPM = CPM / efficiency). c. Calculate the amount of product formed using the specific activity of the substrate: Moles of product = DPM / (Specific Activity in DPM/mol) d. Calculate the specific enzyme activity: Activity (nmol/hr/mg protein) = (nmol of cadaverine formed) / (incubation time in hr) / (mg of protein in reaction)

Conclusion and Future Prospects

The is a sophisticated and highly regulated metabolic pathway that underscores the chemical ingenuity of the plant kingdom. While the initial steps involving LDC and the formation of cadaverine are well-established, the intricate cyclization reactions leading to the tetracyclic core remain an area of active investigation.[4][9][15] The identification and characterization of the remaining enzymes in the pathway are critical future goals.[9] Advances in genomics, transcriptomics, and metabolomics of QA-producing plants, coupled with heterologous expression systems, will undoubtedly accelerate the discovery of these missing genes.[19] A complete elucidation of the QA pathway will not only deepen our fundamental understanding of plant secondary metabolism but also unlock the potential to engineer the production of novel, high-value alkaloids for pharmaceutical and agricultural applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 5. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Quinolizidine and Pyrrolizidine Alkaloid Chemical Ecology - a Mini-Review on Their Similarities and Differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Localization of the Enzymes of Quinolizidine Alkaloid Biosynthesis in Leaf Chloroplasts of Lupinus polyphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Quinolizidine Core: A Technical Guide to the Synthesis and Exploration of Ethyl Octahydro-2H-quinolizine-3-carboxylate Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinolizidine alkaloid family represents a rich and diverse class of natural products with a broad spectrum of biological activities.[1][2][3] These compounds, characterized by a 1-azabicyclo[4.4.0]decane moiety, have been shown to possess pharmacological effects ranging from sedative and anticonvulsant to anti-inflammatory, antiviral, and antitumor properties.[4][5] This guide focuses on a key synthetic scaffold within this family: ethyl octahydro-2H-quinolizine-3-carboxylate. We will delve into the medicinal chemistry, synthetic strategies, and potential structure-activity relationships (SAR) of its structural analogs, providing a framework for the exploration of this promising, yet underexplored, chemical space.

The Ethyl Octahydro-2H-quinolizine-3-carboxylate Scaffold: A Platform for Innovation

The ethyl octahydro-2H-quinolizine-3-carboxylate core (Figure 1) offers a unique three-dimensional structure with multiple points for chemical modification. Its saturated bicyclic system provides a rigid framework, while the ethyl ester at the 3-position serves as a versatile handle for further derivatization. This combination of features makes it an attractive starting point for the development of novel therapeutic agents.

Strategic Approaches to Analog Design

The design of a library of analogs based on the ethyl octahydro-2H-quinolizine-3-carboxylate scaffold should be guided by established principles of medicinal chemistry. The primary objectives are to explore the impact of structural modifications on biological activity, selectivity, and pharmacokinetic properties. Key strategies include:

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This allows for the introduction of diverse substituents to probe interactions with biological targets.

-

Substitution on the Quinolizidine Ring: The saturated rings of the quinolizidine core can be functionalized with various substituents, such as alkyl, aryl, hydroxyl, or amino groups. These modifications can influence the overall lipophilicity, polarity, and steric profile of the molecule.

-

Stereochemical Exploration: The quinolizidine ring system contains multiple stereocenters. The synthesis of individual stereoisomers is crucial for understanding the impact of stereochemistry on biological activity, as is often observed in natural products.

Synthetic Methodologies: A Proposed Route and Analog Synthesis

While a specific, detailed protocol for the synthesis of ethyl octahydro-2H-quinolizine-3-carboxylate is not extensively reported in publicly available literature, a plausible and efficient synthetic strategy can be proposed based on established methods for constructing the quinolizidine core. One such approach involves a multi-step sequence starting from readily available starting materials.

Proposed Synthesis of the Core Scaffold

A potential route to the ethyl octahydro-2H-quinolizine-3-carboxylate core is outlined below. This approach leverages a key cyclization step to form the bicyclic quinolizidine ring system.

Caption: Proposed synthetic pathway for ethyl octahydro-2H-quinolizine-3-carboxylate.

Experimental Protocol: A Generalizable Approach

The following is a generalized, step-by-step protocol for the synthesis of a key intermediate in the proposed pathway. This protocol is based on similar transformations reported for related heterocyclic systems and should be optimized for the specific substrates.

Step 1: Synthesis of a Dihydropyridine Intermediate

-

To a solution of a suitable β-ketoester (1.0 eq) in ethanol, add piperidine (1.2 eq) and an appropriate aldehyde (1.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the dihydropyridine intermediate.

Step 2: Reduction and Cyclization to the Quinolizidine Core

-

Dissolve the dihydropyridine intermediate (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Add a reducing agent, for example, sodium borohydride (NaBH4) or catalytic hydrogenation (H2, Pd/C).

-

The reaction may require heating or extended reaction times.

-

After the reduction is complete (as monitored by TLC), work up the reaction by quenching any remaining reducing agent and extracting the product into an organic solvent.

-

Purify the resulting quinolizidine derivative by column chromatography or crystallization.

Synthesis of Structural Analogs

The proposed synthetic route is amenable to the introduction of diversity at multiple positions.

Caption: A tiered approach for the biological evaluation of synthesized analogs.

The diverse pharmacological activities reported for quinoline and quinolizidine derivatives suggest a wide range of potential therapeutic applications for novel analogs. [6][7][8]These include, but are not limited to, anticancer, anti-inflammatory, and neuroactive agents. [9][10][11][12]

Conclusion and Future Directions

The ethyl octahydro-2H-quinolizine-3-carboxylate scaffold represents a promising starting point for the discovery of new drug candidates. The synthetic strategies and design principles outlined in this guide provide a roadmap for researchers to explore the chemical space around this core structure. Systematic synthesis and biological evaluation of a diverse library of analogs will be critical to unlocking the full therapeutic potential of this versatile quinolizidine scaffold. Future work should focus on the development of stereoselective synthetic routes to enable the investigation of individual stereoisomers and their impact on biological activity.

References

-

Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PubMed Central. [Link]

-

Stereoselective Synthesis of Quinolizidine (–)‐217A. ChemistryViews. [Link]

- A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.

-

Ethyl octahydro-2H-quinolizine-3-carboxylate. PubChem. [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

-

Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. PubMed. [Link]

-

In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. PubMed. [Link]

-

Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3- a ]quinolizine. Taylor & Francis Online. [Link]

- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

-

Synthesis and dopaminergic activity of 2-substituted octahydrobenzo[f]quinolines. PubMed. [Link]

-

Octahydro-2H-quinolizine-2-methanol. PubChem. [Link]

-

Biological Applications of Quinazolinone Analogues: A Review. ResearchGate. [Link]

-

The biological activities of quinolizidine alkaloids. PubMed. [Link]

-

Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-o[2]xazino [2,3-f]quinazolin derivatives as EGFR-TKIs. PubMed. [Link]

-

Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

-

Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

-

Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ResearchGate. [Link]

-

Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. [Link]

-

Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]

-

The biological activities of quinolizidine alkaloids. PubMed. [Link]

Sources

- 1. Stereoselective Synthesis of Quinolizidine (–)‐217A - ChemistryViews [chemistryviews.org]

- 2. chemscene.com [chemscene.com]

- 3. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl octahydro-2H-quinolizine-3-carboxylate | C12H21NO2 | CID 12519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1,4]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of a Diverse Alkaloid Family

An In-Depth Technical Guide to the Discovery and History of Quinolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Quinolizidine alkaloids (QAs) are a significant class of nitrogen-containing heterocyclic compounds defined by their characteristic 1-azabicyclo[4.4.0]decane moiety.[1][2] These specialized metabolites are biosynthesized from the amino acid L-lysine and are predominantly found within the plant kingdom, particularly in the Leguminosae (Fabaceae) family, with genera like Lupinus, Cytisus, Sophora, and Genista being prolific producers.[3][4][5] The history of QAs is a compelling narrative of scientific evolution, tracing a path from early botanical observations and classical chemical extractions to sophisticated structural elucidation and modern biosynthetic investigations. Their journey from being recognized primarily as toxic anti-herbivore defense compounds in plants to becoming valuable scaffolds for drug discovery, most notably in smoking cessation, underscores their enduring importance in natural product chemistry and pharmacology.[1][6] This guide provides a technical overview of the pivotal moments in the discovery, isolation, structural determination, and biosynthetic understanding of this fascinating alkaloid family.

Part 1: The Pioneers - Early Discoveries and Isolation Methodologies

The story of quinolizidine alkaloids begins not in the laboratory, but with the documentation of the biological effects of the plants that contain them. The 19th and early 20th centuries marked a period of foundational discovery, where chemists began to isolate the active principles from these botanicals.

One of the earliest and most significant QAs to be identified was cytisine. The parent plant, Cytisus laburnum, was known for its toxic properties for centuries, but the alkaloid itself was first discovered in 1818 and successfully isolated in 1865.[7][8][9] At the dawn of the 20th century, the field expanded with the first isolation of sparteine and lupinine from the leaves and stems of Lupinus luteus (yellow lupin).[1][2] These initial successes laid the groundwork for recognizing the broader class of "lupin alkaloids."

The ability to isolate these compounds was a testament to the ingenuity of early chemists who developed robust extraction techniques based on the fundamental acid-base properties of alkaloids. These classical methods, while refined over time, remain conceptually central to natural product isolation today.

Experimental Protocol: Classical Acid-Base Extraction for Quinolizidine Alkaloids

This protocol describes a generalized historical method for isolating alkaloids from plant material, based on the principles of the Stas-Otto method. The causality behind this workflow hinges on the differential solubility of alkaloids in their free base and salt forms. The free bases are soluble in organic solvents but not in water, while their protonated salts are soluble in water but not in most organic solvents.

Methodology:

-

Preparation of Plant Material: The dried plant material (e.g., seeds, leaves) is finely powdered to maximize the surface area for solvent penetration. This mechanical step is critical for efficient extraction.[10]

-

Initial Extraction (Acidic): The powdered material is macerated with an acidified aqueous solvent (e.g., water with hydrochloric or sulfuric acid, or acidified ethanol). This protonates the alkaloids, converting them into their salt forms. These salts, along with other polar compounds, are extracted into the solvent.

-

Filtration and Defatting: The mixture is filtered to remove solid plant debris. The resulting acidic aqueous extract is then washed with a non-polar organic solvent like hexane or petroleum ether. This step removes fats, oils, and other non-polar compounds, which are not of interest and could interfere with later stages.[10]

-

Basification: The acidic aqueous extract is carefully basified by adding a base such as ammonium hydroxide or sodium carbonate until the pH is alkaline (typically pH 9-11). This deprotonates the alkaloid salts, converting them back to their free base form. The free bases are often poorly soluble in water and may precipitate.

-

Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or diethyl ether. The water-insoluble free base alkaloids partition into the organic layer.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator, yielding a crude alkaloid mixture.[10]

-

Purification: The crude extract is further purified using techniques like chromatography to isolate individual alkaloids.

Part 2: Unraveling the Core - The Challenge of Structural Elucidation

With pure compounds in hand, the next great challenge was determining their structures. The tetracyclic frameworks of sparteine and lupanine and the tricyclic system of cytisine presented significant hurdles for chemists working in the pre-spectroscopic era.[11][12] Early efforts relied on classical methods of chemical degradation, where the unknown molecule was systematically broken down into smaller, identifiable fragments. By piecing together this chemical puzzle, researchers could infer the original structure. A landmark publication by G. R. Clemo and R. Raper in 1933 proposed the correct gross structures for lupanine and sparteine, a remarkable achievement of chemical logic.[11]

The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy in the latter half of the 20th century, revolutionized structural elucidation. These non-destructive methods allowed scientists to directly probe the carbon-hydrogen framework of molecules, confirming and refining the structures proposed decades earlier with unprecedented speed and certainty.

| Alkaloid | Core Structure | Year of Discovery/Isolation | Key Plant Source(s) |

| Cytisine | Tricyclic | Discovered 1818, Isolated 1865[7][8] | Cytisus laburnum, Sophora spp.[3][13] |

| Lupinine | Bicyclic | Early 20th Century[1][2] | Lupinus luteus[1] |

| Sparteine | Tetracyclic | Early 20th Century[1][2] | Cytisus scoparius, Lupinus spp.[3] |

| Lupanine | Tetracyclic | Isolated with Sparteine | Lupinus spp.[12][14] |

| Matrine | Tetracyclic | - | Sophora spp.[1][2] |

| Table 1. Summary of foundational quinolizidine alkaloids. |

Part 3: Nature's Blueprint - Elucidating the Biosynthetic Pathway

A central question for natural product chemists is how plants construct these complex molecules. Foundational feeding studies, many conducted from the 1960s to the 1980s, used isotopically labeled precursors to trace the metabolic origins of QAs.[15] This work definitively established that the entire carbon and nitrogen skeleton of these alkaloids is derived from the amino acid L-lysine.[1][15]

The biosynthetic pathway is now understood to proceed through several key steps. The process is initiated by the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from L-lysine to form cadaverine.[3][5] Subsequently, a copper amine oxidase (CAO) catalyzes the oxidative deamination of cadaverine, which then cyclizes to form the crucial intermediate, Δ¹-piperideine.[1] Through a series of proposed aldol-like condensations and further cyclizations, this six-membered ring is used as a building block to assemble the bicyclic, tricyclic, and tetracyclic skeletons that characterize the QA family.[1][15][16] While the initial steps are well-characterized, the precise enzymatic machinery for the later, more complex cyclizations remains an active area of research.[4][16][17]

Part 4: From Plant Defense to Modern Medicine

The primary role of QAs in nature is defensive. Their bitter taste and toxicity deter insects and larger herbivores, protecting the plant, particularly its seeds, from predation.[1][6] However, the history of human interaction with these compounds has led to significant pharmacological applications.

The most prominent example is cytisine. Its structural similarity to nicotine allows it to bind to the same nicotinic acetylcholine receptors in the brain.[8] This property was recognized early on; German and Russian soldiers reportedly smoked the plant Cytisus laburnum as a tobacco substitute during World War II.[7][9] This observation culminated in 1964 when the Bulgarian pharmaceutical company Sopharma marketed a purified cytisine product called Tabex as a smoking cessation aid.[8][9][13] For decades, its use was largely confined to Eastern Europe, but rigorous clinical trials in the 21st century have confirmed its efficacy, leading to renewed global interest and development.[7][8]

Beyond cytisine, the broader QA class has been investigated for a wide spectrum of biological activities, including anti-inflammatory, antiviral, antitumor, and anti-arrhythmic effects, making them a continuing source of inspiration for drug discovery programs.[1][18][19]

| Alkaloid | Historical Use / Natural Role | Modern/Investigational Application |

| Cytisine | Tobacco substitute (WWII)[9] | Smoking cessation aid[7][8][13] |

| Sparteine | Plant defense compound[1][6] | Previously used as an anti-arrhythmic and oxytocic agent |

| Matrine | Component of traditional Chinese medicine | Investigated for anti-inflammatory, antiviral, and anticancer properties[18][19] |

| Lupanine | Plant defense compound, toxic to aphids[4][20] | Investigated for various pharmacological activities |

| Table 2. Biological roles and applications of selected quinolizidine alkaloids. |

Conclusion

The history of quinolizidine alkaloids is a microcosm of the advancement of natural product science. It began with the simple observation of toxicity in plants and progressed through the arduous isolation and structural determination efforts of pioneering chemists. The elucidation of their common biosynthetic origin from lysine provided a unifying biochemical framework, while the remarkable story of cytisine—from a folk remedy to a clinically validated medicine—highlights the immense therapeutic potential that can be unlocked from nature's chemical library. As researchers continue to identify the missing enzymes in the biosynthetic pathway and explore the diverse pharmacology of the more than 170 known QA structures, this historical journey is far from over, promising new discoveries in both fundamental science and therapeutic development.[15][16]

References

- GRESP. (n.d.). Cytisine, the world's oldest smoking cessation aid.

-

Cely-Veloza, W., & Kato, M. J. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and development of varenicline for smoking cessation. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytisine, the world's oldest smoking cessation aid | Request PDF. Retrieved from [Link]

-

Cely-Veloza, W., & Kato, M. J. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. Available from: [Link]

-

Bunsupa, S., Yamazaki, M., & Saito, K. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. Available from: [Link]

-

Otterbach, S. L., et al. (2019). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science. Available from: [Link]

-

Bunsupa, S., Yamazaki, M., & Saito, K. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. Available from: [Link]

-

Clemo, G. R., & Raper, R. (1933). The lupin alkaloids. Part VII. The structure of lupanine and sparteine. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports. Available from: [Link]

-

Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports. Available from: [Link]

-

National Center for Biotechnology Information. (2022). The biological activities of quinolizidine alkaloids. PubMed. Available from: [Link]

-

American Chemical Society. (2023). Discovery and Biosynthetic Origin of Quinolizidomycins A and B, Two Quinolizidine Alkaloids from Streptomyces sp. KIB-1714. Organic Letters. Available from: [Link]

-

ResearchGate. (n.d.). Structure of sparteine1 and lupanine 2 | Download Scientific Diagram. Retrieved from [Link]

-

CHM V7N1. (n.d.). Extractions at the Intersection of Chemistry and History. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Quinolizidine and Pyrrolizidine Alkaloid Chemical Ecology - a Mini-Review on Their Similarities and Differences. PubMed. Available from: [Link]

-

Wikipedia. (n.d.). Cytisine. Retrieved from [Link]

-

Frontiers. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Retrieved from [Link]

-

Hunterbrook. (n.d.). “Put it in the water!” — How a Toxic Tree May Save Thousands of Smokers. Retrieved from [Link]

-

Study.com. (n.d.). Alkaloid Extraction: Definition & Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Quinolizidine-Containing Lycopodium Alkaloids and Related Natural Products | Request PDF. Retrieved from [Link]

-

CABI Digital Library. (n.d.). quinolizidine alkaloids. Retrieved from [Link]

-

Royal Society of Chemistry. (2007). Indolizidine and quinolizidine alkaloids. Natural Product Reports. Available from: [Link]

-

ResearchGate. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Retrieved from [Link]

-

Bentham Science Publishers. (2019). Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. Retrieved from [Link]

-

SlideShare. (n.d.). alkaloids and extraction of alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Retrieved from [Link]

-

ResearchGate. (n.d.). Extraction of Quinolizidine Alkaloids in Non Aqueous Basic Conditions: The Case of Spartium junceum Flowers | Request PDF. Retrieved from [Link]

-

Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Quinolizidine alkaloids – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PubMed. Available from: [Link]

Sources

- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]